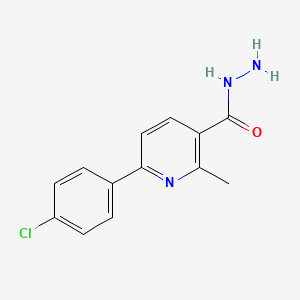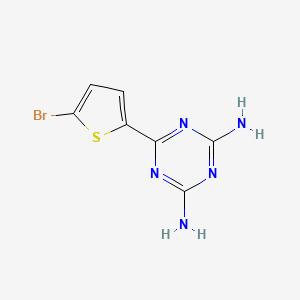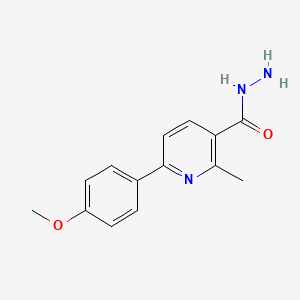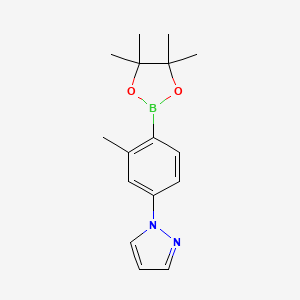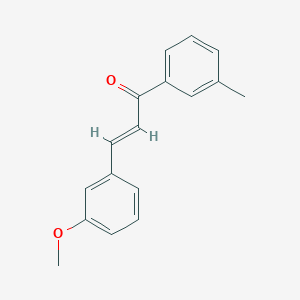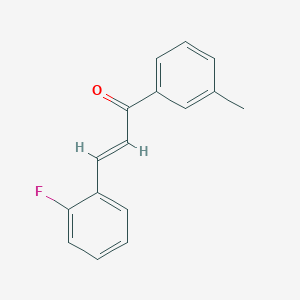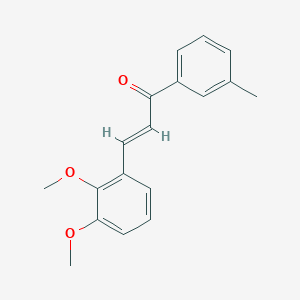
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, or simply 3-MMP, is a synthetic compound of the propenone class that is widely used in scientific research. It has been studied for its biochemical and physiological effects, as well as its potential applications in the lab setting.
Scientific Research Applications
3-MMP has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, as well as in the study of the pharmacological effects of other compounds. It has also been used as a model compound to study the effects of various environmental factors, such as light and temperature, on the structure and reactivity of compounds. In addition, 3-MMP has been used in the study of the effects of different solvents on the reactivity of compounds.
Mechanism of Action
The mechanism of action of 3-MMP is not fully understood, but it is believed to involve the inhibition of enzymes. In particular, 3-MMP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-MMP has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the production of the hormone testosterone.
Biochemical and Physiological Effects
3-MMP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, analgesic, and antispasmodic properties. In addition, 3-MMP has been found to have anti-tumor, anti-fungal, and anti-viral properties. Furthermore, it has been found to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
3-MMP has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, it is non-toxic, and it has been found to have a variety of biochemical and physiological effects. However, it is important to note that 3-MMP is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Furthermore, 3-MMP is relatively expensive, and it may not be suitable for use in large-scale experiments.
Future Directions
Given the potential of 3-MMP, there are a number of potential future directions for research. One potential direction is to further explore its potential applications in the study of enzyme inhibition. In particular, further research could be conducted to determine the effects of 3-MMP on different enzymes, as well as the effects of different environmental factors on its activity. In addition, further research could be conducted to explore the potential of 3-MMP as a therapeutic agent. Finally, further research could be conducted to explore the potential of 3-MMP as a diagnostic tool, as well as its potential applications in the food and beverage industry.
Synthesis Methods
3-MMP can be synthesized using a variety of methods, including the Williamson ether synthesis. This method involves the reaction of a phenol with an alkyl halide in the presence of a base. The reaction produces an ether, which is then oxidized to form the desired 3-MMP. Other methods include the Fischer indole synthesis, which involves the reaction of an aldehyde with an indole in the presence of an acid catalyst, and the Pd-catalyzed cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-8-15(12-13)16(19)11-10-14-7-5-9-17(20-2)18(14)21-3/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSUUNWOKLGQR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)


